HPI-1 Is the Only Congener That Retains Potent Inhibition in Gli1- and Gli2-Overexpressing Cells
In NIH 3T3 fibroblasts engineered to overexpress Gli1 or Gli2, HPI-1 inhibited Gli-driven transcriptional activity with IC50 values of 6 μM (Gli1) and 4 μM (Gli2). By contrast, the three sibling compounds HPI-2, HPI-3, and HPI-4 all exhibited IC50 values exceeding 30 μM in both contexts—representing a greater than 5- to 7.5-fold potency advantage for HPI-1 [1]. This differential was independently corroborated: in Sufu-/- fibroblasts overexpressing Gli1 or Gli2, only HPI-1 retained efficacy; HPI-3 and GANT-61 showed no effect at 30 μM .
| Evidence Dimension | IC50 for inhibition of Gli-overexpression-driven Hh pathway transcriptional activity |
|---|---|
| Target Compound Data | Gli1-overexpressing NIH 3T3: IC50 = 6 μM; Gli2-overexpressing NIH 3T3: IC50 = 4 μM |
| Comparator Or Baseline | HPI-2, HPI-3, HPI-4: all IC50 > 30 μM for both Gli1 and Gli2 overexpression. GANT61: no effect at 30 μM in Sufu-/- fibroblasts overexpressing Gli1 or Gli2. |
| Quantified Difference | HPI-1 is >5-fold more potent than HPI-2/3/4 in Gli1-overexpressing cells and >7.5-fold more potent in Gli2-overexpressing cells. The potency gap is effectively infinite against GANT61 in the Sufu-/- background. |
| Conditions | NIH 3T3 fibroblasts with Gli1 or Gli2 overexpression; firefly luciferase reporter assay. Sufu-/- fibroblasts with Gli1/Gli2 overexpression (Hyman et al., 2009; Sigma Aldrich technical datasheet). |
Why This Matters
This is the single most critical differential property for procurement: if the experimental model involves Gli amplification, Gli overexpression, or Sufu loss-of-function—common in medulloblastoma, basal cell carcinoma, and rhabdomyosarcoma—only HPI-1 among downstream Hh inhibitors will provide reliable pathway suppression.
- [1] Hyman JM, Firestone AJ, Heine VM, Zhao Y, Ocasio CA, Han K, Sun M, Rack PG, Sinha S, Wu JJ, Solow-Cordero DE, Jiang J, Rowitch DH, Chen JK. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proc Natl Acad Sci USA. 2009;106(33):14132-14137. Table 1. doi:10.1073/pnas.0907134106 View Source
